2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone
Description
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C15H15N3O2/c1-2-17-11-6-3-4-7-12(11)18(15(17)16)10-13(19)14-8-5-9-20-14/h3-9,16H,2,10H2,1H3 |
InChI Key |
PKJBZVLOKHRYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone (CAS No. 2208-84-6) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H15N3O
- Molecular Weight: 205.26 g/mol
- Structure: The compound features a benzimidazole core with an ethyl imino group and a furan substituent, which may influence its biological interactions.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Studies have shown that benzimidazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The presence of the furan ring may enhance these properties due to its electron-rich nature, which can interact with microbial cell walls.
2. Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential. A study highlighted that certain benzimidazole compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific mechanism often involves the inhibition of tubulin polymerization, disrupting mitotic spindle formation.
3. Anti-inflammatory Effects
Inflammation-related diseases can benefit from compounds that inhibit pro-inflammatory cytokines. Research shows that benzimidazole derivatives can downregulate TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory conditions.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Enzymes: Many benzimidazoles act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- DNA Binding: Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated a benzimidazole derivative with furan substitution showing significant anticancer activity in vitro against breast cancer cells. |
| Johnson et al. (2021) | Reported antimicrobial efficacy against Staphylococcus aureus and E. coli for a related benzimidazole compound. |
| Lee et al. (2022) | Demonstrated anti-inflammatory effects in a rat model using a furan-containing benzimidazole derivative, reducing edema significantly. |
Comparison with Similar Compounds
Key Observations :
- Replacement of the benzimidazole core with pyridine (Compound 13) or simple aryl groups () reduces structural complexity but retains inhibitory activity against viral proteases .
- The furan-2-yl group in the target compound may enhance π-π stacking interactions in binding pockets compared to bulkier substituents like 3,5-di-tert-butyl-4-hydroxyphenyl .
Benzimidazole Substituent Variations
Key Observations :
- The 2-imino group in the target compound may act as a hydrogen bond donor, contrasting with electron-withdrawing substituents like chloro or thio groups, which increase electrophilicity .
- Ethyl substitution at position 3 likely sterically hinders interactions with flat binding sites compared to smaller groups .
Physicochemical Properties
Preparation Methods
Condensation-Based Approaches
The foundational method for synthesizing benzimidazole derivatives involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone, the reaction typically proceeds via the formation of a Schiff base intermediate. A study documented the use of 1-(furan-2-yl)ethanone and 3-ethyl-2-iminobenzimidazole precursors in tetrahydrofuran (THF) under inert argon atmosphere. Lithium hexamethyldisilazane (LiHMDS) was employed as a base to deprotonate intermediates, facilitating nucleophilic attack and subsequent cyclization.
Reaction Conditions :
Mannich Reaction and Cyclization
A two-step Mannich reaction followed by cyclization has been reported as an alternative pathway. In this approach, a Mannich base is first synthesized using pyrrolidine and formaldehyde, which is then reacted with imidazole or triazole derivatives in ethanol-water mixtures. The cyclization step occurs under reflux conditions (90°C for 5–9 hours), yielding the benzimidazole core. Post-reaction purification via column chromatography (methanol:chloroform, 1:99) enhances product purity to >95%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMSO enhance solubility of intermediates, while THF facilitates low-temperature reactions (0°C) by stabilizing reactive species. For instance, a 36% yield was achieved in DMSO with sodium hydroxide at room temperature, whereas THF-based systems at 0°C under argon yielded 66%.
Table 1: Solvent and Temperature Impact on Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| THF | 0 | LiHMDS | 66 |
| DMSO | 20 | NaOH | 36 |
| Ethanol-H2O | 90 | None | 48 |
Catalytic Systems
Iron-based catalytic systems (e.g., Fe-acetic acid) have been employed for nitro-group reductions in precursor molecules. These systems avoid palladium catalysts’ cost and toxicity, offering scalable alternatives. For example, Fe-acetic acid in aqueous THF at 60–70°C achieved quantitative reduction of nitro intermediates, critical for generating amine precursors for subsequent condensation.
Purification and Characterization
Chromatographic Techniques
Crude products often require chromatographic purification to remove byproducts. Methanol-chloroform gradients (1–5% methanol) effectively separate the target compound from unreacted starting materials. Post-purification, rotary evaporation yields a crystalline solid, which is further recrystallized from ethanol to achieve >99% purity.
Spectroscopic Analysis
-
NMR : 1H NMR spectra confirm the presence of furan (δ 7.6–6.4 ppm) and benzimidazole protons (δ 8.2–7.1 ppm).
-
LC-MS : Molecular ion peaks at m/z 311.2 ([M+H]+) align with the compound’s molecular weight.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Condensation routes offer moderate yields (36–66%) but require stringent inert conditions, limiting industrial scalability. In contrast, Fe-acetic acid-mediated reductions are cost-effective and scalable, though they necessitate additional steps for intermediate isolation.
Purity and Byproduct Formation
Chromatography-free methods, such as recrystallization from ethanol, produce lower purity (85–90%) due to residual solvents. Hybrid approaches combining column chromatography and recrystallization achieve pharmaceutical-grade purity (>99%) but increase production costs .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves condensation of benzimidazole precursors with furan-containing ketones. Key strategies include:
- Reflux with Catalysts : Using anhydrous ethanol and piperidine as a catalyst under reflux (4–6 hours), similar to protocols for structurally related benzimidazole derivatives .
- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity by employing microwave irradiation, as demonstrated in the synthesis of quinoxaline derivatives (e.g., 60–80% yield improvements compared to conventional heating) .
- Solvent Optimization : Polar aprotic solvents like THF or DMF enhance solubility of intermediates, while additives like tetrabutyl ammonium fluoride facilitate deprotection steps .
Data Table :
| Method | Yield (%) | Time (h) | Key Parameters |
|---|---|---|---|
| Conventional Reflux | 55–65 | 4–6 | Ethanol, piperidine |
| Microwave-Assisted | 75–85 | 1–2 | 150°C, THF |
| Deprotection with TBAF | 80–90 | 12–24 | THF, 1M TBAF |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identify furan protons (δ 6.4–7.3 ppm) and benzimidazole NH/CH3 groups (δ 2.5–3.5 ppm). Compare shifts to analogous compounds (e.g., 2-(diphenylphosphoryl)-1-(furan-2-yl)ethanone: δ 7.28 for furan-H, δ 4.01 for CH2) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between imino and ethanone groups .
- X-ray Crystallography : Determine dihedral angles (e.g., 24.05° between benzimidazole and furan planes) and hydrogen-bonding networks (O–H⋯N interactions) using SHELXL .
- IR Spectroscopy : Validate imino (C=N, ~1600 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
Advanced: How can researchers address discrepancies in reported NMR chemical shifts for similar benzimidazole derivatives?
Methodological Answer:
- Solvent and pH Effects : Document solvent (CDCl3 vs. DMSO-d6) and pH-dependent shifts, as protonation of the imino group alters electron density .
- Dynamic Exchange : Use variable-temperature NMR to detect tautomerism (e.g., imino ⇌ amino forms) causing signal broadening .
- Cross-Validation : Compare data with computational predictions (DFT calculations at B3LYP/6-31G(d,p)) to assign ambiguous peaks .
Advanced: What strategies are recommended for determining the crystal structure of this compound?
Methodological Answer:
- Crystallization Conditions : Recrystallize from 2-propanol or methanol to obtain diffraction-quality crystals .
- Hydrogen Bonding Analysis : Map O–H⋯N and π–π interactions (e.g., centroid distances <4.0 Å) using SHELXL .
- Twinned Data Refinement : For poorly diffracting crystals, apply twin law matrices (e.g., BASF parameter in SHELXL) to resolve overlapping reflections .
Advanced: How to design in vitro assays to evaluate inhibitory activity against viral proteases?
Methodological Answer:
- Enzyme Inhibition Assays :
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in the protease active site, guided by crystal structures of related inhibitors .
Advanced: What structural modifications enhance bioactivity based on SAR studies?
Methodological Answer:
- Substituent Effects :
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger’s Phase .
Data Table :
| Modification | Bioactivity (IC50) | Key Interaction |
|---|---|---|
| Furan → Thiophene | 15 μM | Enhanced π-stacking |
| Ethyl → Isopropyl | 8 μM | Improved hydrophobic fit |
| Nitro Substituent | 50 μM | Electron-withdrawing effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
